molecular formula C13H15NO4 B1525727 1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic acid CAS No. 1143525-35-2

1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic acid

Cat. No.: B1525727
CAS No.: 1143525-35-2
M. Wt: 249.26 g/mol
InChI Key: YLHQFJUQCHLXKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C13H15NO4 It is characterized by the presence of an azetidine ring, a benzyloxycarbonyl group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced via a reaction with benzyl chloroformate under basic conditions.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic acid serves as a building block in the synthesis of various bioactive molecules. Its structural features allow it to participate in the development of compounds that target specific biological pathways, making it valuable in drug discovery and development processes.

Case Study: Protein Degraders

Recent advancements in targeted protein degradation have highlighted the utility of this compound. It acts as a key intermediate in synthesizing proteolysis-targeting chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade unwanted proteins within cells. These agents leverage the ubiquitin-proteasome system to promote the degradation of specific proteins, thus offering a novel approach to treating diseases such as cancer and neurodegenerative disorders.

Biochemical Research

The compound is also employed in biochemical research for studying enzyme mechanisms and protein interactions. Its unique azetidine structure allows researchers to explore its interactions with various biological macromolecules, providing insights into enzyme catalysis and inhibition.

Synthetic Chemistry

In synthetic organic chemistry, this compound is utilized as a versatile reagent for constructing complex molecular architectures. Its ability to undergo various chemical transformations makes it an essential tool for chemists aiming to synthesize complex organic compounds.

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the azetidine ring can participate in various chemical reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

    1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid: This compound has a similar structure but with a piperidine ring instead of an azetidine ring.

    1-[(Benzyloxy)carbonyl]-3-methylazetidine-2-carboxylic acid: This compound differs in the position of the carboxylic acid group on the azetidine ring.

Uniqueness: 1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. Its azetidine ring provides a strained four-membered ring system that can undergo unique chemical transformations compared to its piperidine or other azetidine analogs.

Biological Activity

1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic acid, also known by its CAS number 1143525-35-2, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C13H15NO4
  • Molecular Weight : 249.266 g/mol
  • Purity : ≥97% .

The biological activity of this compound is primarily linked to its role as a potential inhibitor of various enzymes, including tyrosinase. Tyrosinase is crucial in melanin biosynthesis and is a target for compounds aiming to reduce pigmentation in cosmetic applications.

Tyrosinase Inhibition

Research indicates that compounds structurally similar to this compound exhibit significant inhibitory effects on tyrosinase activity. For instance, studies have shown that certain derivatives can achieve IC50 values as low as 0.0167 μM, demonstrating potent inhibition compared to standard agents like kojic acid (IC50 ~16.69 μM) .

Study on Mushroom Tyrosinase Inhibition

A detailed study examined the inhibitory effects of various compounds on mushroom tyrosinase. It was found that certain derivatives exhibited non-competitive inhibition, suggesting that they bind to the enzyme at a site distinct from the active site . The binding affinity and kinetic parameters were assessed using Lineweaver-Burk plots, revealing insights into the mechanism of inhibition.

Comparative Analysis of Similar Compounds

A comparative analysis was conducted on several benzyloxycarbonyl derivatives, including this compound. The results indicated that while some compounds demonstrated strong inhibitory effects on tyrosinase, others showed negligible activity. This highlights the importance of structural modifications in enhancing biological efficacy .

Compound NameIC50 (μM)Type of Inhibition
Compound A0.0167Non-competitive
Kojic Acid16.69Competitive
Compound B4.09Mixed-type

Toxicological Profile

The toxicological profile of this compound remains under investigation. Preliminary assessments suggest low local toxicity with no significant systemic effects when administered within recommended dosages . Further studies are needed to fully elucidate its safety profile.

Properties

IUPAC Name

3-methyl-1-phenylmethoxycarbonylazetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-13(11(15)16)8-14(9-13)12(17)18-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHQFJUQCHLXKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20725541
Record name 1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1143525-35-2
Record name 1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.